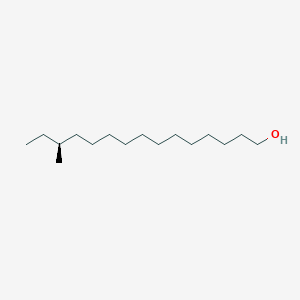
(S)-13-Methyl-1-pentadecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-13-Methyl-1-pentadecanol is a chiral alcohol with the molecular formula C16H34O It is characterized by a long hydrocarbon chain with a methyl group at the 13th position and a hydroxyl group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-13-Methyl-1-pentadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone, (S)-13-Methyl-1-pentadecanone, using a chiral reducing agent such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst). The reaction is carried out under mild conditions, often at room temperature, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-13-Methyl-1-pentadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) is often used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (S)-13-Methyl-1-pentadecanal or (S)-13-Methyl-1-pentadecanoic acid.
Reduction: (S)-13-Methylpentadecane.
Substitution: (S)-13-Methyl-1-chloropentadecane.
Applications De Recherche Scientifique
(S)-13-Methyl-1-pentadecanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of (S)-13-Methyl-1-pentadecanol largely depends on its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the hydrophobic tail integrates into the lipid bilayer. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound may interact with specific membrane proteins, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Hexadecanol: Similar in structure but lacks the methyl group at the 13th position.
1-Octadecanol: Has a longer hydrocarbon chain but no methyl substitution.
(S)-2-Methyl-1-pentadecanol: The methyl group is at the 2nd position instead of the 13th.
Uniqueness: (S)-13-Methyl-1-pentadecanol is unique due to the specific positioning of the methyl group, which can significantly influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from other long-chain alcohols.
Propriétés
Numéro CAS |
642995-17-3 |
|---|---|
Formule moléculaire |
C16H34O |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
(13S)-13-methylpentadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m0/s1 |
Clé InChI |
JWIWHDBXJLJNPH-INIZCTEOSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


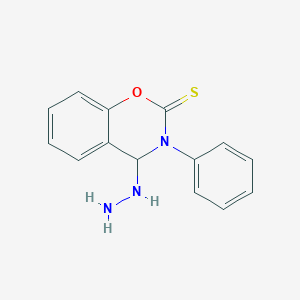
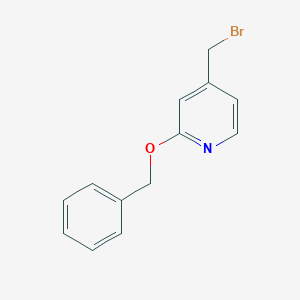
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
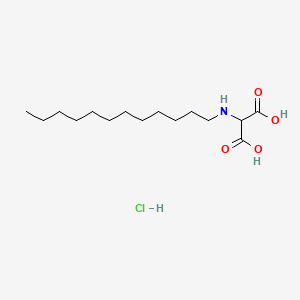
![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)

![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)

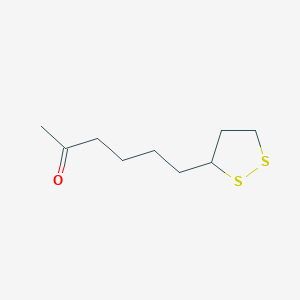
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
amino}oxidanide](/img/structure/B12607274.png)
